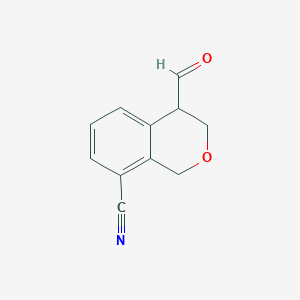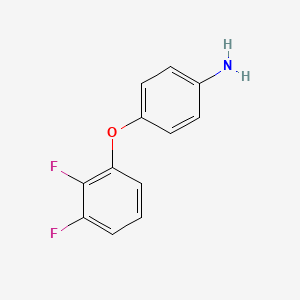
2-(2-chloropyridin-4-yl)-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloropyridin-4-yl)-1H-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure with a chloro-substituted pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloropyridin-4-yl)-1H-quinazolin-4-one typically involves the condensation of 2-chloro-4-aminopyridine with anthranilic acid derivatives under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-(2-chloropyridin-4-yl)-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
科学研究应用
2-(2-chloropyridin-4-yl)-1H-quinazolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It shows promise in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
作用机制
The mechanism of action of 2-(2-chloropyridin-4-yl)-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses.
相似化合物的比较
Similar Compounds
2-(2-chloro-pyridin-4-yl)-3-phenyl-quinazolin-4-one: This compound has a phenyl group instead of a hydrogen atom at the 3-position of the quinazolinone ring.
2-(2-chloro-pyridin-4-yl)-3-methyl-quinazolin-4-one: This compound features a methyl group at the 3-position.
Uniqueness
2-(2-chloropyridin-4-yl)-1H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro-substituted pyridine ring enhances its potential for various chemical modifications and biological interactions, making it a versatile compound in research and development.
属性
分子式 |
C13H8ClN3O |
|---|---|
分子量 |
257.67 g/mol |
IUPAC 名称 |
2-(2-chloropyridin-4-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H8ClN3O/c14-11-7-8(5-6-15-11)12-16-10-4-2-1-3-9(10)13(18)17-12/h1-7H,(H,16,17,18) |
InChI 键 |
WKRMNPJNOYZDEA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC(=NC=C3)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B8618136.png)


![Methyl 3'-acetyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B8618149.png)


![4-(Bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B8618171.png)



![2-[(Dodecane-1-sulfonyl)amino]benzoyl chloride](/img/structure/B8618194.png)
